molecular formula C17H20N4O2S2 B6458170 3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione CAS No. 2548991-44-0

3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6458170
CAS No.: 2548991-44-0
M. Wt: 376.5 g/mol
InChI Key: BNUDQVDGGDSDQD-UHFFFAOYSA-N
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Description

3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a benzothiazole-1,1-dione core linked to a piperazine moiety substituted with a 2,4-dimethylthiazole group.

Properties

IUPAC Name

3-[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-12-15(24-13(2)18-12)11-20-7-9-21(10-8-20)17-14-5-3-4-6-16(14)25(22,23)19-17/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUDQVDGGDSDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution in the body and its interaction with its targets. .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it is interacting with.

Cellular Effects

Thiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects can vary widely depending on the specific structure of the thiazole derivative and the type of cell it is interacting with.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name / ID Core Structure Key Substituents/Linkers Notable Features
Target Compound Benzothiazole-1,1-dione Piperazine + 2,4-dimethylthiazole Six-membered piperazine linker; methyl groups on thiazole
P533-0083: 3-[4-(3,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]-4-methyl-5-phenyl-1λ⁶,2-thiazole-1,1-dione Thiazole-1,1-dione Diazepane (7-membered ring) + 3,4-dimethylbenzoyl Seven-membered diazepane linker; phenyl and benzoyl groups
9c: N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivative Benzimidazole + triazole Triazole-acetamide + 4-bromophenyl-thiazole Triazole linker; bromophenyl substitution

Key Observations :

  • Substituent Effects : The 2,4-dimethylthiazole group in the target compound contrasts with the 4-bromophenyl or benzoyl groups in analogues, which could alter solubility, steric interactions, or electronic properties .
  • Synthetic Routes : The target compound’s synthesis likely involves piperazine functionalization, whereas analogues such as 9c use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkers .
Pharmacological Implications
  • Docking Studies : Compounds like 9c () exhibit binding poses in enzyme active sites, suggesting that the triazole-thiazole scaffold may mimic natural substrates. The target compound’s piperazine-thiazole chain could similarly interact with hydrophobic pockets or hydrogen-bonding residues .
  • Electronic Properties : The electron-withdrawing benzothiazole-dione core in the target compound may enhance metabolic stability compared to the benzimidazole-triazole systems in 9a–9e, which are prone to oxidative degradation .
Physicochemical Properties
Property Target Compound P533-0083 9c
Molecular Weight ~450 g/mol (estimated) ~480 g/mol ~530 g/mol
Predicted LogP ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~2.8
Key Functional Groups Thiazole, piperazine, dione Diazepane, benzoyl, dione Triazole, bromophenyl, acetamide

Note: The target compound’s lower logP compared to P533-0083 suggests better aqueous solubility, which could improve bioavailability.

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